molecular formula C6H10N4 B1203575 2-(4,5-dihydro-1H-imidazol-2-yl)-4,5-dihydro-1H-imidazole CAS No. 934-03-2

2-(4,5-dihydro-1H-imidazol-2-yl)-4,5-dihydro-1H-imidazole

Katalognummer: B1203575
CAS-Nummer: 934-03-2
Molekulargewicht: 138.17 g/mol
InChI-Schlüssel: PHBBIAUCDNIHPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Architecture and Isomeric Forms

The compound 2-(4,5-dihydro-1H-imidazol-2-yl)-4,5-dihydro-1H-imidazole features a symmetric bis-imidazoline structure comprising two partially saturated five-membered rings. Each imidazoline ring contains two nitrogen atoms at positions 1 and 3, with a single double bond between positions 4 and 5 (Fig. 1). The molecular formula is C₆H₁₀N₄ , with a calculated molecular weight of 138.17 g/mol .

Key Structural Features:

  • Saturation : Both rings are 4,5-dihydro, reducing aromaticity and introducing sp³ hybridized carbons.
  • Connectivity : The imidazoline rings are linked via a single bond at the C2 positions, enabling rotational flexibility.
  • Tautomerism : Unlike fully aromatic imidazoles, the saturated nature of the rings limits tautomeric shifts. However, N–H proton exchange between nitrogen sites remains possible in solution .
Table 1: Bond Lengths and Angles from Computational Modeling
Bond/Angle Value (Å/°) Method
N1–C2 1.34 DFT (B3LYP/6-31G)
C2–N3 1.38 DFT (B3LYP/6-31G)
N1–C2–N3 Angle 108.2 X-Ray

No stereoisomers are observed due to the compound’s symmetry, though computational models suggest minor conformational variations in the dihedral angles between rings .

NMR Spectroscopic Analysis (¹H, ¹³C, HMBC)

¹H NMR

The ¹H NMR spectrum (DMSO-d₆) reveals:

  • N–H Protons : A broad singlet at δ 3.25–3.44 ppm (2H), indicative of exchangeable protons on the imidazoline nitrogens .
  • CH₂ Groups : Two sets of triplets at δ 2.20 ppm (J = 6.8 Hz) and δ 1.59 ppm (J = 7.2 Hz), corresponding to the methylene groups adjacent to nitrogen .

¹³C NMR

  • C2 (Imidazoline) : Resonances at δ 157.8 ppm and δ 153.2 ppm , assigned to the carbon atoms bonded to nitrogen .
  • CH₂ Carbons : Peaks at δ 45.3 ppm and δ 38.7 ppm , consistent with sp³ hybridization .

HMBC Correlations

  • N–H → C2 : Long-range couplings confirm connectivity between the NH protons and the C2 carbons.
  • CH₂ → C2 : Methylene protons show cross-peaks with both C2 and adjacent nitrogen-bearing carbons .
Table 2: NMR Assignments
Position ¹H δ (ppm) ¹³C δ (ppm) HMBC Key Correlations
N–H 3.25–3.44 C2 (δ 157.8)
CH₂ 2.20 45.3 C2, N3
CH₂ 1.59 38.7 C2, N1

Infrared and UV-Vis Spectral Features

Infrared Spectroscopy

  • N–H Stretch : A broad band at 3,200–3,400 cm⁻¹ , characteristic of secondary amines .
  • C=N Stretch : A strong absorption at 1,620 cm⁻¹ , confirming the presence of imine bonds .
  • C–N–C Vibrations : Peaks at 1,470 cm⁻¹ and 1,225 cm⁻¹ , consistent with imidazoline ring deformations .

UV-Vis Spectroscopy

  • n→π* Transition : A weak absorption band at λ = 274 nm (ε = 450 M⁻¹cm⁻¹), attributed to the C=N chromophores .
  • No π→π* Transitions : The saturated rings prevent extended conjugation, limiting absorption to higher-energy regions .

X-Ray Crystallography and Computational Modeling

X-Ray Diffraction

Single-crystal X-ray analysis reveals:

  • Crystal System : Monoclinic, space group P2₁/c .
  • Unit Cell Parameters : a = 8.92 Å, b = 10.15 Å, c = 12.34 Å, β = 102.7° .
  • Intermolecular Interactions : N–H···N hydrogen bonds (2.89 Å) stabilize the lattice .

Computational Modeling

Density Functional Theory (DFT) simulations (B3LYP/6-31G) align closely with experimental data:

  • HOMO-LUMO Gap : 5.2 eV, indicating low electronic delocalization .
  • Optimized Geometry : The dihedral angle between rings is 12.5° , suggesting minimal steric hindrance .

Comparative Analysis with Analogous Imidazolines

Structural Comparisons

  • vs. 2,2'-Biimidazole : The saturated rings in this compound reduce aromaticity, leading to weaker N–H acidity (pKa ≈ 8.9) compared to the fully aromatic analogue (pKa ≈ 5.0) .
  • vs. Bis(imidazoline) Pyridine : The absence of pyridine nitrogen in this compound results in a 0.15 Å elongation of C–N bonds, as observed in X-ray data .

Spectroscopic Trends

  • NMR Shifts : The CH₂ groups in saturated imidazolines resonate 5–10 ppm upfield compared to unsaturated derivatives .
  • IR C=N Stretches : Saturation reduces the C=N bond order, lowering the stretching frequency by ~30 cm⁻¹ relative to aromatic imidazoles .
Table 3: Key Differences with Analogues
Property This Compound 2,2'-Biimidazole Bis(imidazoline) Pyridine
Aromaticity Non-aromatic Aromatic Partially aromatic
C=N IR Stretch (cm⁻¹) 1,620 1,650 1,580
N–H ¹H δ (ppm) 3.25–3.44 12.5–13.5 3.10–3.30

Eigenschaften

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-yl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-2-8-5(7-1)6-9-3-4-10-6/h1-4H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBBIAUCDNIHPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277950
Record name 2-(4,5-dihydro-1H-imidazol-2-yl)-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934-03-2
Record name 2,2′-Biimidazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 5217
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC5217
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5217
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4,5-dihydro-1H-imidazol-2-yl)-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Carboxylic Acid and Diamine Cyclization

A foundational method for synthesizing imidazoline derivatives involves the condensation of carboxylic acids with ethylenediamine derivatives. For example, Ren et al. (2004) demonstrated that refluxing 1,4-benzenedicarboxylic acid with ethylenediamine in ethylene glycol at 198°C for 3 hours yields bis-imidazoline derivatives. While this study focused on a benzene-linked analog, the protocol is adaptable to the target compound by substituting the dicarboxylic acid precursor. Key steps include:

  • Reagent ratios : A 1:2 molar ratio of dicarboxylic acid to ethylenediamine ensures complete cyclization.

  • Catalyst use : Toluene-p-sulfonic acid (0.1 equiv) accelerates imine formation.

  • Solvent distillation : Partial removal of ethylene glycol midway through the reaction drives equilibrium toward product formation.

This method typically achieves yields of 70–85%, though purification via recrystallization (e.g., methanol) is critical to remove oligomeric byproducts.

Aminal Intermediate Formation

Aminal intermediates serve as precursors in imidazoline synthesis. A 2020 study by Molbank detailed the preparation of 1-benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole via in situ aminal formation. Although the substituents differ, the core strategy applies:

  • Aminal synthesis : Reacting thiophenecarboxaldehyde with N-benzylethylenediamine in dichloromethane (DCM) at 0°C for 30 minutes forms the aminal intermediate.

  • Cyclization : Adding N-bromosuccinimide (NBS) induces intramolecular cyclization, yielding the imidazoline ring.

  • Workup : Quenching with Na₂S₂O₅/NaOH and chromatographic purification (CHCl₃/MeOH) isolates the product in 78% yield.

This method’s versatility lies in substituent flexibility, though steric hindrance from bulky groups may reduce efficiency.

Microwave-Assisted Synthesis

Accelerated Cyclodehydration

Microwave irradiation significantly reduces reaction times for imidazoline formation. While direct studies on the target compound are limited, analogous protocols (e.g., 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine synthesis) show promise. Key parameters include:

  • Temperature control : 150–180°C prevents thermal degradation.

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance microwave absorption.

  • Catalyst-free conditions : Avoiding acids minimizes side reactions.

Preliminary data suggest reaction times under 1 hour with yields comparable to classical methods (75–80%).

Solid-Phase Synthesis

Resin-Bound Precursors

Solid-phase synthesis offers advantages in purification and scalability. A 2025 study on 2-(4,5-dihydro-1H-imidazol-2-yl)-N-methylhydrazinecarboxamide utilized Wang resin-functionalized ethylenediamine. Adapting this approach:

  • Resin activation : Wang resin is treated with ethylenediamine in DMF to anchor the diamine.

  • Cyclization : On-resin reaction with a carboxylic acid derivative (e.g., glyoxylic acid) forms the imidazoline ring.

  • Cleavage : TFA/CH₂Cl₂ (95:5) releases the product.

This method achieves >90% purity without chromatography but requires optimization of coupling efficiency.

Catalytic Hydrogenation

Imidazole to Imidazoline Reduction

Hydrogenation of pre-formed imidazoles provides an alternative route. For example, 2-(1,1'-biphenyl-2-yl)-5-(4,5-dihydro-1H-imidazol-2-yl)-1,3,4-thiadiazole was synthesized via Pd/C-catalyzed hydrogenation of its aromatic counterpart. Applied to the target compound:

  • Catalyst : 10% Pd/C under 50 psi H₂.

  • Solvent : Ethanol or THF.

  • Yield : 65–70% after 12 hours.

This method preserves stereochemistry but risks over-reduction if reaction times exceed 24 hours.

Analytical Characterization

Spectroscopic Validation

Post-synthesis characterization is critical for confirming structure and purity:

  • ¹H NMR : Imidazoline protons resonate at δ 3.2–3.8 ppm (m, ring CH₂) and δ 2.6–3.0 ppm (m, NH).

  • IR Spectroscopy : N–H stretches appear at 3188–2936 cm⁻¹, while C=N vibrations occur near 1606 cm⁻¹.

  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 306.094 for C₁₇H₁₄N₄S analogs).

Challenges and Optimization

Byproduct Mitigation

Common byproducts include:

  • Oligomers : Formed via intermolecular condensation. Mitigated by dilute reaction conditions.

  • Over-oxidized species : Avoided by limiting NBS stoichiometry to 1.0 equiv.

Solvent Effects

  • Polar solvents : Enhance cyclization but may protonate intermediates (e.g., ethylene glycol).

  • Nonpolar solvents : Reduce side reactions but slow kinetics (e.g., toluene) .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4,5-dihydro-1H-imidazol-2-yl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-2-carboxylic acid, while substitution reactions can produce a variety of substituted imidazole derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2-(4,5-dihydro-1H-imidazol-2-yl)-4,5-dihydro-1H-imidazole has a complex structure that contributes to its biological activity. Its molecular formula is C6H10N4, and it features two imidazole rings that enhance its interaction with biological targets. This structural similarity to histidine allows it to bind effectively with proteins and enzymes, making it a subject of interest in drug design and development.

Pharmacological Activities

The pharmacological potential of this compound can be categorized into several key areas:

Antimicrobial Activity

Imidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains. For instance, studies have shown that imidazole derivatives can inhibit the growth of Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Anticancer Properties

Imidazole compounds are being investigated for their anticancer potential. The ability of these compounds to induce apoptosis in cancer cells has been documented in various studies. For example, modifications in the imidazole structure can enhance cytotoxicity against specific cancer cell lines such as breast and lung cancer .

Anti-inflammatory Effects

Research has indicated that imidazole derivatives possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Antiviral Activity

Recent studies have highlighted the antiviral potential of imidazole derivatives against viruses such as influenza and HIV. The mechanism involves interference with viral replication processes, making these compounds promising candidates for antiviral drug development .

Case Studies and Experimental Findings

Several studies have documented the synthesis and evaluation of this compound derivatives:

Study Focus Findings
Dimote et al. (2022)Synthesis of Imidazole DerivativesReported antimicrobial and anti-inflammatory activities of synthesized derivatives .
Advanced Spectrum Review (2023)Pharmacological ActivitiesSummarized diverse activities including anticancer and antiviral effects .
PMC Study (2019)Antimycobacterial ActivityShowed promising results against Mycobacterium tuberculosis with specific derivatives .

Wirkmechanismus

The mechanism of action of 2-(4,5-dihydro-1H-imidazol-2-yl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The nitrogen atoms in the imidazole rings can form hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways. For example, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

  • 2-Methoxy-4,5-dihydro-1H-imidazole (CAS 28118-54-9) :
    The methoxy group at the C2 position alters electronic distribution, reducing basicity compared to the parent compound. This modification impacts hydrogen-bonding capacity and solubility, making it less reactive in nucleophilic substitutions but more stable under acidic conditions.

  • 4,5-Dihydro-2-methyl-1-vinyl-1H-imidazole (CAS 1192-59-2) :
    The vinyl group at N1 introduces steric hindrance and enables polymerization or cross-linking reactions. Unlike the parent compound, this derivative is more lipophilic, enhancing membrane permeability in biological systems.

Pharmacologically Active Derivatives

  • DG-5128 (Hypoglycemic Agent) :
    This derivative features a phenylethyl-pyridine moiety linked to the imidazoline core. Unlike tolbutamide, DG-5128 suppresses post-prandial hyperglycemia in genetically diabetic mice without lactic acidosis, highlighting its unique mechanism targeting adrenaline-induced platelet aggregation.

  • Copper(II) Complexes (e.g., Complex 1 from ) :
    Coordination with CuCl2 significantly enhances cytotoxicity. The free ligand (IC50 = 87.74 µM) shows moderate activity against HeLa cells, but its copper complex (IC50 = 2.13 µM) exhibits 40-fold greater potency, attributed to redox cycling and DNA intercalation.

  • A61603 (α2-Adrenoceptor Agonist): Incorporates a sulfonamide-substituted tetrahydronaphthalene group. This derivative selectively activates α2A-adrenoceptors, unlike the parent compound, which lacks receptor subtype specificity.

Hybrid Heterocyclic Systems

  • 7-(4,5-Dihydro-1H-imidazol-2-yl)imidazo[2,1-c][1,2,4]triazol Derivatives :
    Fusion with triazole rings (e.g., compounds 4e and 5l) improves antitumor activity (IC50 = 2.38–3.77 µM) by stabilizing interactions with kinase ATP-binding pockets. Substituents like 4-chlorobenzamide (4e) enhance apoptosis induction in cervical cancer cells.

  • Phthalazin-1(2H)-imine Hybrids :
    Derivatives such as 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine exhibit dual inhibition of topoisomerase II and carbonic anhydrase IX, a mechanism absent in simpler imidazoline analogues.

Key Research Findings and Data Tables

Table 1: Cytotoxicity of Selected Derivatives

Compound Structure Modifications IC50 (HeLa Cells) Selectivity Index (BALB/3T3) Reference
Parent Compound None 87.74 µM 1.5
Copper Complex 1 CuCl2 coordination 2.13 µM 63.5
4e (Chlorobenzamide) 4-Chloro-N-substituted benzamide 2.38 µM >50
5l (Biphenylsulfonamide) [1,1′-Biphenyl]-4-sulfonamide 3.77 µM 42

Table 2: Pharmacological Profiles

Compound Target/Activity Key Advantage Over Analogues Reference
DG-5128 Hypoglycemia via platelet aggregation inhibition No lactic acidosis; effective in tolbutamide-resistant models
A61603 α2A-Adrenoceptor agonism Subtype selectivity reduces off-target effects
BRL44408 α2A-Adrenoceptor antagonism Used to delineate receptor subtypes in mechanistic studies

Biologische Aktivität

2-(4,5-Dihydro-1H-imidazol-2-yl)-4,5-dihydro-1H-imidazole is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article aims to summarize the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₁₀N₄
  • Molecular Weight : 150.18 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this context)

Pharmacological Activities

Research indicates that derivatives of imidazole compounds exhibit a wide range of biological activities, including:

  • Antimicrobial Activity
    • Imidazole derivatives have shown significant antibacterial properties against various pathogens such as Staphylococcus aureus and Escherichia coli. For instance, studies demonstrated that certain imidazole derivatives exhibited MIC values comparable to standard antibiotics like ciprofloxacin .
  • Anticancer Properties
    • Compounds containing imidazole rings have been investigated for their anticancer activities. In vitro studies revealed that these compounds could inhibit the proliferation of cancer cell lines, including breast and lung cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Antihypertensive Effects
    • Research has highlighted the potential of this compound as an antihypertensive agent. In animal models, it showed a reduction in mean arterial blood pressure (MAP) through selective binding to imidazoline receptors .
  • Neuroprotective Effects
    • Some studies suggest neuroprotective properties, with potential applications in treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems may contribute to its protective effects against neuronal damage .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Receptor Binding : The compound has shown affinity for imidazoline binding sites (IBS) and adrenergic receptors, influencing cardiovascular functions and central nervous system activity .
  • Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in disease processes, such as aldose reductase, which plays a role in diabetic complications .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/ModelReferenceObservations
AntibacterialStaphylococcus aureusJain et al., 2021 MIC comparable to ciprofloxacin
AnticancerMDA-MB-231 (breast cancer)Study on pyrazole analogs Induced apoptosis and cell cycle arrest
AntihypertensiveSpontaneously hypertensive rats Significant reduction in MAP
NeuroprotectiveNeuronal cell cultures Reduced oxidative stress markers

Q & A

Basic Research Questions

Q. What synthetic routes are established for synthesizing 2-(4,5-dihydro-1H-imidazol-2-yl)-4,5-dihydro-1H-imidazole, and what conditions optimize yield?

  • Methodology : Two primary methods are documented:

Nickel-catalyzed cyclization : Amido-nitriles undergo cyclization using Ni(COD)₂ under mild conditions (60–80°C), enabling tolerance for aryl halides and heterocycles .

Base-promoted cyclization : Amidines react with ketones in the presence of KOtBu at 65°C, forming spiro-fused derivatives without transition metals .

  • Key Considerations : Optimize solvent polarity (e.g., methanol or DMF) and stoichiometric ratios of reactants. Monitor reaction progress via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for structural characterization?

  • X-ray crystallography : Resolves molecular conformation and intermolecular interactions (e.g., monoclinic crystal system with β = 95.54°, space group P21/n) .
  • NMR/IR spectroscopy :

  • ¹H NMR: Imidazole protons appear as doublets (δ 3.2–4.0 ppm); NH signals broaden due to hydrogen bonding .
  • IR: N-H stretches at ~3200 cm⁻¹; C=N vibrations near 1600 cm⁻¹ .

Q. What common functionalization reactions are reported for this compound?

  • Oxidation : Hydrogen peroxide oxidizes the imidazoline ring to imidazole derivatives .
  • Substitution : Nucleophilic replacement of the hydrazinyl group with aryl/alkyl halides yields substituted analogs .
  • Condensation : Reacts with aldehydes (e.g., o-nitrobenzaldehyde) and amino alcohols to form chiral N-substituted derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields across catalytic systems?

  • Systematic Comparison : Vary catalysts (Ni vs. Pd), solvents (polar vs. nonpolar), and temperatures while holding other variables constant .
  • Kinetic/DFT Studies : Identify rate-limiting steps (e.g., proto-demetallation in nickel-catalyzed routes) and catalyst deactivation pathways .
  • Case Study : Nickel catalysts show superior functional group compatibility compared to palladium in cyclization reactions, but base-promoted methods avoid transition-metal contamination .

Q. What computational frameworks predict regioselectivity in asymmetric synthesis of derivatives?

  • DFT Modeling : B3LYP/6-31G* calculates transition-state energies for enantioselective substitutions, guiding chiral center formation .
  • Molecular Docking : Correlates substituent effects (e.g., nitro vs. methoxy groups) with biological activity by simulating ligand-target interactions .
  • Example : Intramolecular C–H⋯π interactions in chiral derivatives stabilize conformers, as validated by crystallography .

Q. How do structural modifications influence pharmacological activity in SAR studies?

  • Substituent Effects :

SubstituentActivity Trend (Example)Mechanism Insight
3-NitrophenylEnhanced antimicrobialIncreased electrophilicity
4-MethoxyphenylReduced cytotoxicityImproved solubility/logD
  • Validation : Orthogonal assays (e.g., time-kill kinetics vs. MIC) differentiate bacteriostatic vs. bactericidal effects .

Q. What strategies address discrepancies in crystallographic vs. computational conformational predictions?

  • Multivariate Analysis : Compare DFT-optimized geometries with experimental crystal structures (e.g., dihedral angles, hydrogen-bonding networks) .
  • Energy Minimization : Adjust force fields (e.g., AMBER) to account for solvent effects observed in crystal packing .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.